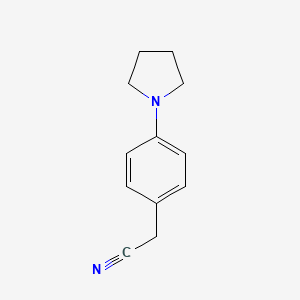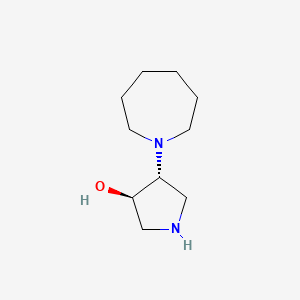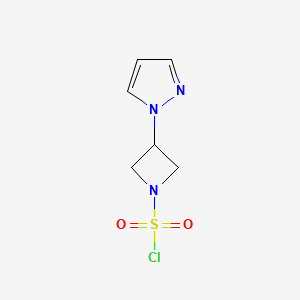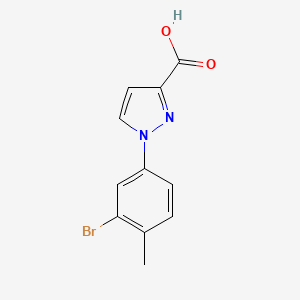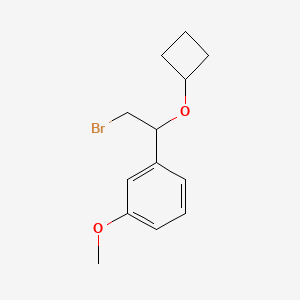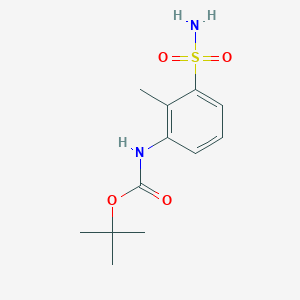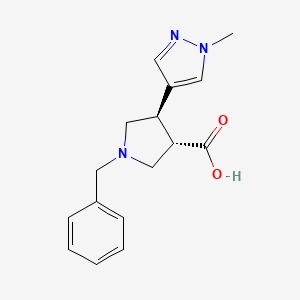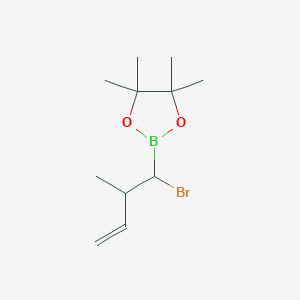
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated alkene and a boronate ester. The presence of these functional groups makes it a versatile reagent in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromo-2-methylbut-3-en-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis.
化学反应分析
Types of Reactions
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The alkene moiety can be oxidized to form epoxides or diols.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, with solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include epoxides and diols.
Coupling Reactions: Products include biaryl compounds and other coupled products.
科学研究应用
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective reactions with functional groups.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity and functional versatility.
作用机制
The mechanism of action of 2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the boronate ester can engage in coupling reactions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates, making it a valuable reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
1-Bromo-3-butene: Similar in structure but lacks the boronate ester group.
4-Bromo-1-butene: Another brominated alkene but with a different substitution pattern.
3-Butenyl bromide: Similar brominated alkene with different reactivity.
Uniqueness
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a brominated alkene and a boronate ester. This dual functionality allows it to participate in a wider range of reactions compared to its analogs, making it a versatile and valuable compound in various fields of research.
属性
分子式 |
C11H20BBrO2 |
|---|---|
分子量 |
274.99 g/mol |
IUPAC 名称 |
2-(1-bromo-2-methylbut-3-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H20BBrO2/c1-7-8(2)9(13)12-14-10(3,4)11(5,6)15-12/h7-9H,1H2,2-6H3 |
InChI 键 |
IRTDMAGASMHTRK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C(C)C=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)
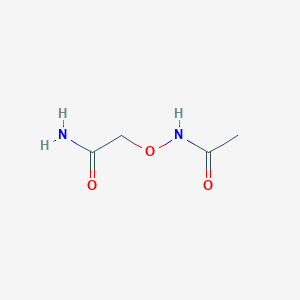
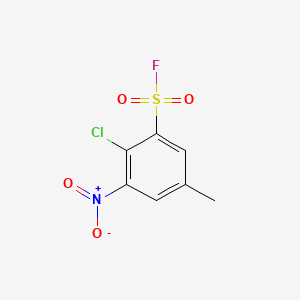
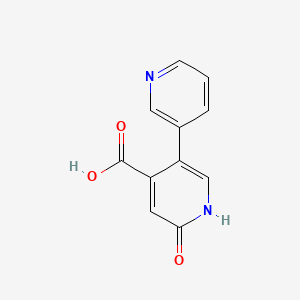
![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)
![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)

